4-ethyl-1-hydroxycyclohexane-1-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted cyclohexane derivatives. The compound designation indicates a cyclohexane ring bearing three distinct substituents: an ethyl group at position 4, a hydroxyl group at position 1, and a carboxylic acid moiety also at position 1. This nomenclature system establishes the precise location and identity of each functional group within the six-membered saturated ring structure.
The molecular formula C9H16O3 reflects the compound's elemental composition, encompassing nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The molecular weight calculation yields 172.22 grams per mole, consistent with the additive contributions of the cyclohexane framework and its substituents. Chemical Abstracts Service registry numbers 2411285-55-5 and 1249152-87-1 provide unique identifiers for this compound in chemical databases.
Structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: CCC1(CCC(CC1)O)C(=O)O. This notation demonstrates the cyclohexane ring structure with the ethyl substituent extending from carbon 4 and both hydroxyl and carboxylic acid groups attached to carbon 1. The International Chemical Identifier key HETLZOWCLHWFER-UHFFFAOYSA-N serves as a unique structural identifier derived from the compound's complete connectivity information.
Table 1: Molecular Characteristics of this compound
Stereochemical Configuration and Conformational Isomerism
The stereochemical complexity of this compound arises from the 1,4-disubstitution pattern on the cyclohexane ring, which generates distinct conformational possibilities through chair-chair interconversion. In disubstituted cyclohexane systems, substituents can adopt either axial or equatorial orientations, with the relative positioning determining the overall molecular geometry and energy profile. The 1,4-substitution pattern creates a unique situation where one substituent occupies position 1 while the other resides at the diametrically opposite position 4.
Conformational analysis reveals that this compound exists in equilibrium between two chair conformations through ring-flipping processes. In one conformation, the ethyl group adopts an axial orientation while the combined hydroxyl-carboxylic acid substituent at position 1 assumes an equatorial position. Ring flipping generates the alternative conformation where these orientational preferences reverse. The energy difference between these conformations depends on the relative steric interactions experienced by each substituent in axial versus equatorial positions.
Stereochemical considerations for 1,4-disubstituted cyclohexanes indicate that both cis and trans configurations are theoretically possible. However, the specific case of this compound involves a geminal substitution at position 1, where both hydroxyl and carboxylic acid groups attach to the same carbon atom. This arrangement eliminates classical cis-trans isomerism while introducing conformational complexity through the rotation of the ethyl substituent and the orientation of functional groups at position 1.
The axial-equatorial energy preferences for cyclohexane substituents provide quantitative insights into conformational stability. For ethyl groups, the energy difference between axial and equatorial orientations measures approximately 7.9 kilojoules per mole, favoring the equatorial position. Hydroxyl groups exhibit an energy difference of 4.2 kilojoules per mole between axial and equatorial conformations. These energy considerations suggest that conformations placing bulkier substituents in equatorial positions will predominate in the conformational equilibrium.
Table 2: Axial-Equatorial Energy Differences for Relevant Substituents
| Substituent | Energy Difference (kJ/mol) | Preferred Orientation | Source |
|---|---|---|---|
| Ethyl Group | 7.9 | Equatorial | |
| Hydroxyl Group | 4.2 | Equatorial | |
| Carboxylic Acid Group | Variable* | Equatorial |
*Energy difference depends on hydrogen bonding and solvation effects
Comparative Structural Analysis with Related Cyclohexane Carboxylic Acid Derivatives
Comparative analysis with structurally related cyclohexane carboxylic acid derivatives illuminates the unique features of this compound within this chemical family. The compound 1-hydroxy-4-methylcyclohexane-1-carboxylic acid provides a close structural analog where the ethyl substituent is replaced by a methyl group. This comparison reveals how substituent size influences conformational preferences and molecular properties while maintaining the essential 1,4-disubstitution pattern.
The molecular weight difference between this compound (172.22 g/mol) and 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (158.19 g/mol) reflects the additional methylene unit in the ethyl substituent. This structural modification affects not only molecular mass but also the steric environment around the cyclohexane ring, potentially altering conformational equilibria and intermolecular interactions.
Analysis of trans-4-ethylcyclohexane-1-carboxylic acid reveals the impact of hydroxyl group presence on molecular structure. This related compound lacks the hydroxyl functionality at position 1, presenting only the ethyl and carboxylic acid substituents in a 1,4-arrangement. The molecular formula C9H16O2 and molecular weight of 156.22 grams per mole demonstrate the contribution of the hydroxyl group to the overall molecular architecture.
Additional structural relatives include 1-amino-4-ethylcyclohexane-1-carboxylic acid, where an amino group replaces the hydroxyl functionality. This substitution maintains the basic 1,4-disubstitution pattern while introducing different electronic and steric characteristics through the amino group. The molecular formula C9H17NO2 and molecular weight of 171.24 grams per mole illustrate how functional group modifications affect molecular composition.
Table 3: Comparative Analysis of Related Cyclohexane Carboxylic Acid Derivatives
The conformational behavior of these related compounds provides additional context for understanding this compound. In trans-4-ethylcyclohexane-1-carboxylic acid, the absence of the hydroxyl group eliminates potential intramolecular hydrogen bonding interactions that might influence conformational preferences in the hydroxyl-containing analog. Furthermore, the trans designation indicates that the ethyl and carboxylic acid groups occupy opposite faces of the cyclohexane ring, contrasting with the geminal arrangement in this compound.
The structural diversity within this family of cyclohexane carboxylic acid derivatives demonstrates how systematic modifications of substituents affect molecular properties and potential applications. The presence of multiple functional groups in this compound creates opportunities for diverse chemical transformations and intermolecular interactions not available in simpler analogs. This structural complexity positions the compound as a versatile building block for synthetic chemistry applications requiring multiple reactive sites within a conformationally defined framework.
Properties
IUPAC Name |
4-ethyl-1-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-7-3-5-9(12,6-4-7)8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKNZQRXACCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of hydroxycyclohexanecarboxylic acids typically involves:
- Starting from cyclohexanone or cyclohexene derivatives.
- Introduction of cyano or oxo groups.
- Conversion to hydroxy and carboxylic acid functionalities via hydrolysis and reduction.
- Control of stereochemistry to obtain the desired isomer (trans or cis).
Preparation via Cyanohydrin Intermediate and Acidic Hydrolysis
One well-documented method involves the formation of a cyanohydrin intermediate from an oxo-substituted cyclohexane derivative, followed by acidic hydrolysis to yield the hydroxycarboxylic acid.
- Starting material: Ethyl 4-oxocyclohexane-1-carboxylate or 4-cyclohexenecarbonitrile.
- Cyanohydrin formation: Reaction with sodium cyanide or acetone cyanohydrin in the presence of a base (e.g., triethylamine) to form 4-cyano-4-hydroxycyclohexane-1,1-dicarboxylate.
- Acid treatment: Reaction with concentrated sulfuric acid at 30–100 °C to convert the nitrile or cyanohydrin to hydroxycarboxylic acid.
- Hydrolysis and esterification: Hydrolysis in acidic or alkaline media, followed by esterification to obtain esters of 4-hydroxycyclohexanecarboxylic acid for easier purification.
| Step | Conditions | Yield / Notes |
|---|---|---|
| Cyanohydrin formation | Diethyl 4-oxocyclohexane-1,1-dicarboxylate + acetone cyanohydrin + triethylamine, RT overnight | Quantitative formation of cyanohydrin ester |
| Acid treatment and hydrolysis | Sulfuric acid (88%), 30 °C, overnight + reflux 4 h after water addition | Formation of 4-hydroxycyclohexanecarboxylic acid |
| Esterification | Ethanol + conc. sulfuric acid, reflux 15 h | 81% yield of ethyl ester after distillation |
This method is industrially advantageous because the esterified product is easier to purify by distillation compared to the free acid, which is difficult to crystallize or distill.
Synthesis via Reduction and Decarboxylation of Dicarboxylic Acid Esters
Another approach involves:
- Starting from diesters of 4-oxo-1,1-dicarboxylic acid derivatives.
- Conversion to 4-cyano-4-hydroxycyclohexane-1,1-dicarboxylic acid esters.
- Catalytic reduction to 4-aminomethylcyclohexane-1,1-dicarboxylic acid esters.
- Decarboxylation and hydrolysis under acidic conditions to yield the target hydroxycarboxylic acid.
- Use of mineral acids such as sulfuric acid, hydrobromic acid, or hydrochloric acid as solvents.
- Heating at 100–230 °C for decarboxylation and hydrolysis.
- Ion-exchange resin treatment for purification.
- The process favors formation of the trans-isomer, which is pharmacologically more active.
- The proportion of trans-isomer typically exceeds 70%, depending on reaction conditions.
| Step | Conditions | Outcome |
|---|---|---|
| Cyanohydrin formation | Diethyl 4-oxocyclohexane-1,1-dicarboxylate + sodium/potassium cyanide | Formation of diester of 4-cyano-4-hydroxycyclohexane-1,1-dicarboxylic acid |
| Dehydration | Heating to form diester of 4-cyanocyclohex-3-ene-1,1-dicarboxylic acid | Intermediate formation |
| Catalytic reduction | Hydrogenation or other reductants | Diester of 4-aminomethylcyclohexane-1,1-dicarboxylic acid |
| Decarboxylation & hydrolysis | Mineral acid (HCl, HBr), reflux 25–50 h, 100–230 °C | 4-aminomethylcyclohexane-1-carboxylic acid, predominantly trans-isomer |
This method is notable for its high yield of the trans-isomer and is useful for producing compounds with hemostatic activity.
Alternative Synthetic Routes and Derivative Formation
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Form | Yield / Notes |
|---|---|---|---|---|
| Cyanohydrin formation + acid hydrolysis | Ethyl 4-oxocyclohexane-1-carboxylate, 4-cyclohexenecarbonitrile | Sodium cyanide or acetone cyanohydrin, sulfuric acid (30–100 °C), hydrolysis, esterification | 4-hydroxycyclohexanecarboxylic acid ester | 78–81% yield of ester after distillation |
| Reduction and decarboxylation of dicarboxylic acid esters | Diethyl 4-oxocyclohexane-1,1-dicarboxylate esters | Mineral acids (HCl, HBr), reflux 100–230 °C, catalytic reduction | 4-aminomethylcyclohexane-1-carboxylic acid (trans-isomer) | >70% trans-isomer, high purity |
Research Findings and Industrial Relevance
- The decarboxylation method under acidic reflux conditions is preferred for obtaining the trans-isomer with high pharmacological activity.
- Esterification post-synthesis is critical for efficient purification due to the difficult crystallization properties of the free acid.
- The use of mineral acids with high boiling points and ion-exchange resins enhances product purity and yield.
- The synthetic routes are scalable and have been patented, indicating industrial applicability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanecarboxylic acid.
Reduction: Formation of 4-ethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound is utilized as an intermediate for synthesizing various organic compounds. Its reactive functional groups allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts hydroxyl to ketone or acid derivatives | KMnO4, CrO3 |
| Reduction | Converts carboxylic acid to alcohol | LiAlH4, NaBH4 |
| Substitution | Replaces hydroxyl with other functional groups | SOCl2, PBr3 |
Biology
- Biological Activity : Research indicates that 4-ethyl-1-hydroxycyclohexane-1-carboxylic acid may exhibit biological activities that warrant further investigation. It is studied for its interactions with biomolecules which could potentially modulate enzyme activity or receptor function.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. It may serve as a precursor in drug development due to its structural characteristics that could influence pharmacological activity.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for formulating materials with specific characteristics required in various applications.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound through catalytic hydrogenation. The researchers reported successful yields exceeding 90% under optimized conditions, demonstrating the efficiency of the method for producing high-purity compounds suitable for further applications in organic synthesis.
Case Study 2: Biological Evaluation
Another research project evaluated the biological activity of the compound against several enzyme targets. The findings suggested that it could inhibit certain enzymes involved in metabolic pathways, indicating its potential role as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-ethyl-1-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 4-ethyl-1-hydroxycyclohexane-1-carboxylic acid, differing in substituents, ring saturation, or functional groups:
Functional Group Impact on Properties
- Hydroxyl and Carboxylic Acid Groups: The presence of both -OH and -COOH groups in this compound enhances its acidity compared to non-hydroxylated analogs like cyclohexanecarboxylic acid. This dual functionality may also increase hydrogen-bonding capacity, affecting crystallinity and solubility .
- Ethyl vs.
- Aromatic vs. Aliphatic Substituents : The phenyl group in 4-phenylcyclohex-1-ene-1-carboxylic acid introduces aromaticity, which may enhance UV absorbance and alter reactivity in electrophilic substitution reactions compared to aliphatic substituents like ethyl .
Biological Activity
4-Ethyl-1-hydroxycyclohexane-1-carboxylic acid (C9H16O3) is an organic compound belonging to the class of carboxylic acids. Its structural uniqueness, characterized by a cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group, positions it as a compound of interest in various biological and medicinal research fields.
The synthesis of this compound can be achieved through several methods, with one common approach being the hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate. This reaction typically utilizes palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. The compound's molecular structure allows it to undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.
The biological activity of this compound is largely attributed to its functional groups. The hydroxyl and carboxylic acid groups facilitate the formation of hydrogen bonds, enabling interactions with enzymes or receptors within biological systems. These interactions can modulate enzymatic activities or receptor functions, potentially influencing metabolic pathways.
Biological Activity
Research into the biological activities of this compound is still emerging. Preliminary studies suggest potential applications in:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through modulation of signaling pathways such as MAPK and STAT .
- Antioxidant Properties : The presence of hydroxyl groups often correlates with antioxidant activity, which may protect cells from oxidative stress.
- Metabolic Regulation : Investigations into related compounds indicate possible roles in metabolic regulation, particularly in conditions associated with metabolic disorders .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structural Features | Biological Activity Potential |
|---|---|---|
| 4-Hydroxycyclohexanecarboxylic Acid | Lacks ethyl group; more hydrophilic | Lower hydrophobicity may reduce membrane permeability |
| Ethyl 4-Hydroxycyclohexanecarboxylate | Ester derivative; different reactivity | Potentially different pharmacokinetics |
| 4-Ethylcyclohexanone | Ketone derivative; altered reactivity | Different interaction profiles with biomolecules |
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vitro Studies : Detailed investigations into its effects on specific cell lines to elucidate mechanisms of action.
- In Vivo Studies : Animal models could provide insights into pharmacokinetics and therapeutic potential.
- Clinical Trials : If preclinical studies show promise, advancing to human trials could validate its efficacy and safety.
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-1-hydroxycyclohexane-1-carboxylic acid, and what experimental conditions are critical for yield optimization?
Methodological Answer: While direct synthesis protocols for this compound are not explicitly documented, analogous cyclohexane-carboxylic acid derivatives (e.g., 4-methyl or trifluoromethyl-substituted analogs) suggest a multi-step approach:
Cyclohexane ring formation : Start with ethyl-substituted precursors (e.g., 4-ethylcyclohexanol) via acid-catalyzed dehydration (e.g., H₂SO₄) to form the cyclohexene intermediate .
Oxidation : Introduce the carboxylic acid group using KMnO₄ or CrO₃ under controlled pH and temperature to avoid over-oxidation .
Hydroxylation : Employ hydroxylation agents like m-CPBA or H₂O₂ in polar aprotic solvents (e.g., DMF) to add the hydroxyl group at position 1 .
Key considerations : Monitor reaction intermediates via TLC or HPLC, and optimize stoichiometry to suppress side products (e.g., dihydroxylation or epoxidation) .
Q. How can researchers characterize the stereochemistry and functional groups of this compound?
Methodological Answer:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Test buffered solutions (pH 2–12) at 25°C. Hydroxyl and carboxylic acid groups may degrade under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming lactones or decarboxylation products .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Cyclohexane derivatives typically degrade above 200°C .
- Storage : Store at -20°C in inert atmospheres (N₂) to prevent oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the chiral centers in this compound?
Methodological Answer:
- Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during hydroxylation or hydrogenation steps to control stereochemistry .
- Chiral resolution : Separate enantiomers via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Dynamic kinetic resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to enhance enantiomeric excess (ee > 95%) .
Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to predict electrophilic susceptibility at the hydroxyl group or carboxylic acid .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding affinities .
- Retrosynthesis tools : Apply AI-driven platforms (e.g., Pistachio or Reaxys) to propose novel synthetic pathways .
Q. How does the ethyl substituent influence the biological activity of this compound compared to methyl or trifluoromethyl analogs?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Lipophilicity : Ethyl groups enhance membrane permeability compared to polar trifluoromethyl groups, as shown in logP assays .
- Enzyme inhibition : Compare IC₅₀ values against targets (e.g., cyclooxygenase) using fluorogenic assays. Ethyl derivatives may exhibit lower steric hindrance than bulkier substituents .
- Metabolic stability : Use liver microsome assays to evaluate oxidative metabolism; ethyl groups are less prone to defluorination than trifluoromethyl analogs .
Q. What chromatographic techniques are optimal for purifying this compound from reaction mixtures?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities .
- Ion-exchange chromatography : Separate carboxylic acid derivatives using Dowex 50WX4 resin in basic buffers .
- Recrystallization : Purify via slow cooling in ethyl acetate/hexane (1:3) to isolate high-purity crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
